CKD 602 is a semi-synthetic analogue of camptothecin, a potent anticancer compound originally derived from the plant Camptotheca acuminata. This compound has gained attention for its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. CKD 602 is primarily classified as an antineoplastic agent, and it is often formulated in pegylated liposomal forms to enhance its pharmacokinetic properties and therapeutic efficacy against various cancers, particularly solid tumors.
CKD 602 is synthesized from camptothecin through structural modifications aimed at improving its solubility and bioavailability. It falls under the category of topoisomerase inhibitors and is used in cancer therapy due to its ability to induce apoptosis in tumor cells. The pegylated form, known as S-CKD602, has been developed to enhance the drug's circulation time in the bloodstream and increase its accumulation in tumor tissues .
The synthesis of CKD 602 involves several chemical reactions that modify the camptothecin structure to improve its pharmacological properties. One common method includes the condensation of camptothecin derivatives with various reagents under controlled conditions. For instance, a typical synthesis route may involve refluxing camptothecin with acetonitrile and hydrochloric acid, followed by purification using chromatography techniques .
The synthesis process typically employs techniques such as:
The yield of CKD 602 can vary based on the specific conditions used during synthesis, but reported yields are generally around 73% for optimized reactions .
CKD 602 maintains the core structure of camptothecin but includes modifications that enhance its solubility and potency. The molecular formula of CKD 602 is C22H24N2O5, with a molecular weight of approximately 396.44 g/mol. The structural configuration includes a lactone ring that is essential for its biological activity.
Key spectral data supporting the structure includes:
CKD 602 undergoes various chemical reactions that are critical for its action as an anticancer agent. The main reaction involves the inhibition of topoisomerase I, leading to DNA strand breaks during replication. This mechanism ultimately triggers apoptosis in cancer cells.
The drug's reactivity can be influenced by factors such as pH and solvent conditions, which may affect its stability and efficacy. Studies have shown that CKD 602 can be effectively delivered via liposomal formulations, which protect it from degradation and enhance its therapeutic index .
CKD 602 exerts its anticancer effects primarily through the inhibition of topoisomerase I. By binding to the enzyme-DNA complex, CKD 602 prevents the religation of DNA strands after they have been cleaved during replication. This action leads to increased DNA damage, resulting in cell cycle arrest and apoptosis.
In vitro studies have demonstrated that CKD 602 induces apoptosis in various cancer cell lines, including glioma cells, by activating pathways associated with cell death. The half-maximal inhibitory concentration (IC50) values indicate its potency against different tumor types .
CKD 602 is typically characterized as a white to off-white solid with a melting point around 69–69.5 °C. Its solubility profile shows improved characteristics compared to native camptothecin due to structural modifications.
Relevant analytical data include:
CKD-602 (Belotecan) exerts its anticancer effects primarily by stabilizing the transient covalent complex formed between topoisomerase I (Top1) and DNA. This stabilization prevents religation of the cleaved DNA strand, trapping Top1 in a ternary complex with DNA. Structural studies reveal that CKD-602 binds at the Top1-DNA interface, occupying the same catalytic pocket as camptothecin (CPT). Molecular dynamics simulations show that CKD-602 forms hydrogen bonds with Top1 residues Arg364 and Asp533 (homologous to human Top1 residues), enhancing complex stability by 40% compared to irinotecan derivatives [1] [9]. The persistence of these ternary complexes converts transient single-strand breaks into irreversible DNA double-strand breaks during replication fork collision.
Table 1: Comparative Biochemical Properties of Camptothecin Derivatives
Compound | Top1-DNA Complex Stability (Half-life) | Key Binding Residues | Relative Potency vs. CPT |
---|---|---|---|
CKD-602 | 2.8-fold increase | Arg364, Asp533, Tyr727 | 1.5× |
Topotecan | 2.1-fold increase | Asn722, Arg364 | 1.2× |
Irinotecan (SN-38) | 1.9-fold increase | Asp533, Thr718 | 1.0× |
The trapped Top1-DNA complexes physically impede replication and transcription machinery. In cervical cancer cells (HeLa, SiHa), CKD-602 (150 nM, 48h) induces R-loop accumulation—three-stranded structures comprising DNA:RNA hybrids and displaced single-stranded DNA—at gene promoters. This disrupts transcriptional initiation and elongational fidelity. Persistent complexes also collide with RNA polymerase II, generating truncated transcripts <500 nt in length and triggering replication fork collapse. Genome-wide analyses confirm a 3.5-fold increase in γH2AX foci (marker of DNA double-strand breaks) following CKD-602 exposure [3].
CKD-602 initiates apoptosis via the intrinsic mitochondrial pathway. In cervical cancer xenograft models (CaSki cells), treatment with 25 mg/kg CKD-602 for 21 days activates caspase-9 and caspase-3, evidenced by 4.2-fold increased cleavage of poly(ADP-ribose) polymerase (PARP). Flow cytometry analyses of Annexin V-FITC/PI-stained cells show a dose-dependent apoptosis induction: 150 ng/ml CKD-602 induces apoptosis in 38.5% of CaSki cells versus 6.2% in controls [8].
CKD-602 dysregulates Bcl-2 family proteins to favor pro-apoptotic signaling. Western blot analyses in oral squamous cell carcinoma (OSCC) cell lines (YD-8, YD-9, YD-38) reveal a 3.1-fold upregulation of BAX and a concomitant 70% reduction in BCL-2 expression after 72h exposure to IC50 concentrations (0.05–2.4 μg/ml). This elevates the BAX/BCL-2 ratio >4-fold, promoting mitochondrial outer membrane permeabilization and cytochrome c release [1] [8].
Table 2: Apoptotic Protein Expression Changes Induced by CKD-602
Cell Line | CKD-602 Concentration | BAX Upregulation | BCL-2 Downregulation | BAX/BCL-2 Ratio Change |
---|---|---|---|---|
YD-8 | 2.4 μg/ml | 2.8× | 65% ↓ | 4.1× |
CaSki | 150 ng/ml | 3.5× | 72% ↓ | 4.8× |
HeLa | 300 ng/ml | 2.9× | 68% ↓ | 4.3× |
CKD-602 induces robust G2/M arrest by modulating cyclin expression. In OSCC cells, 48h exposure to CKD-602 (0.02 μg/ml) upregulates cyclin B1 and cyclin A2 by 3.5-fold and 2.8-fold, respectively. Cyclin B1 complexes with CDK1 (CDC2) to form the mitosis-promoting factor (MPF), while cyclin A2 binds CDK2 to regulate S/G2 transition. Paradoxically, this accumulation does not drive mitotic entry because CKD-602 concurrently inhibits CDC2 activation [4] [8].
The inhibitory phosphorylation of CDC2 at Tyr15 is a hallmark of CKD-602-induced cell cycle arrest. In cervical cancer cells, CKD-602 (120–300 ng/ml, 48h) enhances phosphorylation of CDC2 (Tyr15) by 4.3-fold via sustained upregulation of WEE1 kinase. This inactivation prevents CDC2/cyclin B1 complex from triggering mitosis. Concurrently, CKD-602 activates the ATM/ATR-Chk1 DNA damage checkpoint, validated by 90% reduction in mitotic cells via phospho-histone H3 staining. The arrest provides time for DNA repair or, if damage is irreparable, commitment to apoptosis [3] [8].
Table 3: Cell Cycle Regulators Modulated by CKD-602
Regulatory Protein | Change After CKD-602 | Functional Consequence | Validated Cell Lines |
---|---|---|---|
Cyclin B1 | ↑ 3.5× | MPF formation without activation | YD-9, YD-38, CaSki, HeLa |
p-CDC2 (Tyr15) | ↑ 4.3× | CDC2 inactivation and G2/M arrest | YD-8, SiHa |
WEE1 | ↑ 2.9× | Enhanced CDC2 phosphorylation | HeLa, CaSki |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7